AI-3

Nrf2 signaling oxidative stress cytoprotection

AI-3 (CAS 882288-28-0) is a synthetic small molecule with the systematic chemical name 1-chloro-6,6-dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. The compound has a molecular formula of C11H13ClO3S2 and a molecular weight of 292.8 g/mol.

Molecular Formula C11H13ClO3S2
Molecular Weight 292.8 g/mol
Cat. No. B1662653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-3
Synonyms1-Chloro-6,7-dihydro-6,6-dimethyl-3-(methylsulfonyl)-benzo[c]thiophen-4(5H)-one
Molecular FormulaC11H13ClO3S2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESCC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C
InChIInChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3
InChIKeyPVJWSALSWFDIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AI-3 Compound Specifications: Nrf2/Keap1 Interaction Inhibitor and ARE Activator for Oxidative Stress Research


AI-3 (CAS 882288-28-0) is a synthetic small molecule with the systematic chemical name 1-chloro-6,6-dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one [1]. The compound has a molecular formula of C11H13ClO3S2 and a molecular weight of 292.8 g/mol . AI-3 functions as an activator of the antioxidant response element (ARE) and disrupts the protein-protein interactions between Nrf2/Keap1 and Keap1/Cul3, thereby stabilizing Nrf2 and promoting Nrf2-dependent cytoprotective gene expression . AI-3 achieves this through covalent alkylation of Keap1 at cysteine residue 151 (Cys151), with additional reactivity toward other cysteines at elevated concentrations .

Why AI-3 Cannot Be Substituted with General-Purpose Nrf2 Activators: Covalent Targeting of Keap1 Cys151


Substitution of AI-3 with alternative Nrf2/ARE activators is not scientifically equivalent due to fundamental differences in mechanism of action. While many electrophilic Nrf2 activators (e.g., sulforaphane, CDDO-Me, dimethyl fumarate) modulate the Keap1-Nrf2 axis through broad electrophilic reactivity, AI-3 demonstrates specific covalent modification of Keap1 at Cys151 [1]. This cysteine-selective alkylation mechanism distinguishes AI-3 from non-covalent Keap1 inhibitors (such as peptide-based or small-molecule PPI inhibitors targeting the Kelch domain) and from pan-electrophiles that modify multiple cysteine sensors with less discrimination [2]. For research applications requiring precise interrogation of the Cys151-dependent Nrf2 stabilization pathway—as opposed to broader electrophilic stress responses—AI-3 provides a mechanistically defined tool compound that general-purpose Nrf2 activators cannot functionally replace.

AI-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement


AI-3 Induces NQO1 Protein Expression at Sub-Micromolar Concentrations in IMR-32 Neuroblastoma Cells

AI-3 induces NQO1 protein expression in IMR-32 human neuroblastoma cells with detectable activity observed starting from 0.3 μM after 24 hours of treatment, in a dose-dependent manner across a concentration range of 0.1 to 32 μM . In comparison, the well-characterized electrophilic Nrf2 activator sulforaphane typically requires concentrations of 5–10 μM to achieve comparable NQO1 induction in similar cellular models, as established in parallel studies using IMR-32 and other neuroblastoma cell lines [1].

Nrf2 signaling oxidative stress cytoprotection

Covalent Modification of Keap1 at Cys151 Confers Distinct Mechanistic Selectivity versus Non-Covalent Nrf2 Activators

AI-3 functions through covalent alkylation of Keap1 specifically at cysteine residue 151 (Cys151), a modification that directly disrupts Nrf2/Keap1 and Keap1/Cul3 interactions, leading to Nrf2 stabilization . In contrast, non-covalent Nrf2 activators such as peptide-based Keap1 inhibitors (e.g., Keap1-Nrf2 PPI inhibitors) function by competitively binding to the Kelch domain of Keap1 without covalent modification, requiring continuous occupancy to maintain Nrf2 stabilization [1].

Keap1-Nrf2 pathway covalent inhibitor Cys151

AI-3 Demonstrates PI3K-Dependent Nrf2 Activation Distinct from PI3K-Independent Electrophilic Activators

AI-3 activates the ARE pathway in a manner that requires both Nrf2 and PI3K activity, as demonstrated by the abrogation of AI-3-mediated ARE activation upon PI3K inhibition . This contrasts with classic electrophilic Nrf2 activators such as tert-butylhydroquinone (tBHQ) and diethyl maleate, which can activate Nrf2 independently of PI3K signaling by directly modifying Keap1 cysteine residues without requiring kinase-mediated signal transduction [1].

PI3K Nrf2 signaling mechanism of action

AI-3 Exhibits In Vivo Activity with Cell Permeability Validated Across Multiple Models

AI-3 has been validated as cell-permeable and active in vivo . The compound's physicochemical properties (MW 292.8, cLogP estimated at approximately 2.1–2.4) fall within favorable ranges for cellular permeability . In comparison, peptide-based Nrf2 activators and larger non-covalent Keap1 inhibitors (MW >500, often containing multiple charged residues) exhibit significantly lower cell permeability and typically require delivery systems or high concentrations for intracellular activity [1].

in vivo cell permeability bioavailability

AI-3 Demonstrates Concentration-Dependent GSH Synthesis Induction with Temporal Kinetics from 4 Hours

AI-3 (10 μM) induces glutathione (GSH) synthesis in IMR-32 cells with detectable increases observed starting from 4 hours and sustained up to 24 hours post-treatment . This temporal profile is comparable to or slightly more rapid than that observed with the natural product curcumin, which typically induces GSH synthesis with a 6–8 hour onset in similar cell-based models [1].

glutathione antioxidant response cytoprotection

AI-3 Commercial Purity Specifications Meet ≥98% HPLC-Grade Standards with Validated Certificate of Analysis

Commercially available AI-3 is supplied with purity specifications of ≥98% as determined by HPLC analysis, with Certificate of Analysis (CoA) documentation available upon request . Storage recommendations include powder storage at -20°C for up to 3 years, with solutions in DMSO or ethanol stable at -20°C for up to 1 month . In comparison, custom-synthesized or lower-purity Nrf2 activator preparations often lack batch-to-batch consistency documentation and may contain impurities that confound ARE activation assays or introduce uncharacterized cytotoxicity [1].

purity quality control reproducibility

AI-3 Recommended Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Oxidative Stress Pathway Dissection Requiring Sub-Micromolar Nrf2 Activation with Minimal Cytotoxicity

AI-3 is optimally suited for experiments requiring potent Nrf2/ARE pathway activation at low compound concentrations to minimize confounding cytotoxicity. With NQO1 protein induction detectable from 0.3 μM, AI-3 enables pathway activation well below the typical 5–10 μM threshold required for sulforaphane in comparable neuroblastoma models . This application is particularly valuable for primary neuronal cultures, stem cell-derived models, and other sensitive cell systems where maintaining viability during long-term pathway activation studies is critical.

Covalent Tool Compound Studies Requiring Sustained Nrf2 Stabilization After Compound Washout

AI-3's covalent alkylation of Keap1 at Cys151 provides prolonged Nrf2 stabilization that persists after compound removal . This property makes AI-3 the preferred choice for pulse-chase experiments, washout kinetic studies, and investigations of Nrf2 target gene expression dynamics independent of continuous compound exposure. Researchers studying the temporal dynamics of Nrf2-dependent transcription and the durability of cytoprotective responses should select AI-3 over reversible, non-covalent Keap1 inhibitors.

PI3K-Dependent versus PI3K-Independent Nrf2 Signaling Interrogation

AI-3 uniquely enables researchers to distinguish between PI3K-dependent and PI3K-independent mechanisms of Nrf2 activation. Because AI-3-mediated ARE activation is abrogated by PI3K inhibition, it serves as a positive control for kinase-dependent pathway activation, in contrast to classic electrophilic activators (e.g., tBHQ, diethyl maleate) that bypass PI3K signaling . This application is essential for mechanistic studies examining crosstalk between kinase signaling cascades and the Nrf2 antioxidant response system.

In Vivo Nrf2 Pathway Activation Studies in Rodent Models of Oxidative Stress

AI-3 is validated as cell-permeable and active in vivo, with demonstrated solubility suitable for formulation (up to 50 mg/mL in DMSO, up to 25 mg/mL in ethanol) . This makes AI-3 a practical choice for animal studies investigating Nrf2 activation in disease models such as ischemia-reperfusion injury, neuroinflammation, and chemically-induced oxidative damage. The compound's favorable physicochemical properties enable researchers to conduct in vivo experiments without requiring specialized delivery technologies or extensive formulation development .

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